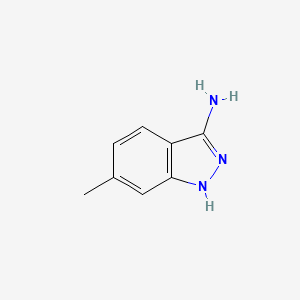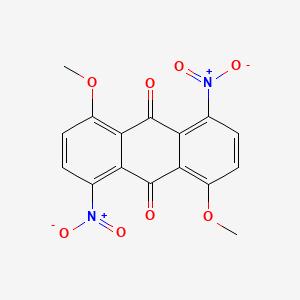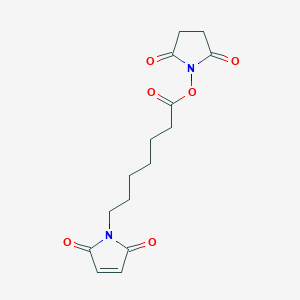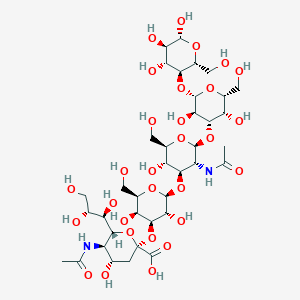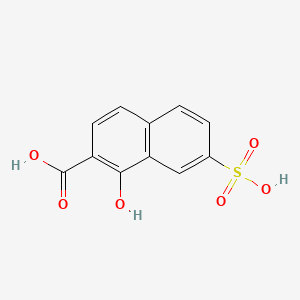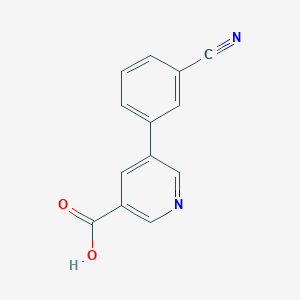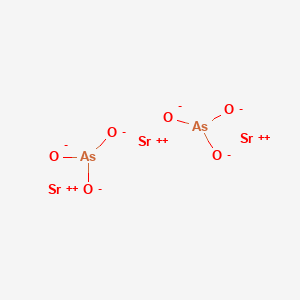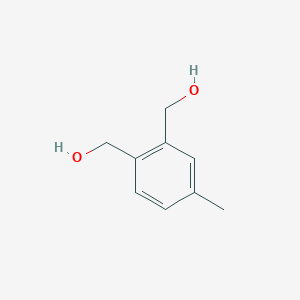
(4-甲基-1,2-苯撑)二甲醇
描述
(4-Methyl-1,2-phenylene)dimethanol, also known as MPDM, is a chemical compound that has been extensively studied for its potential applications in various fields, including polymer chemistry, material science, and biomedical research. MPDM is a diol with a molecular formula of C9H12O2 and a molecular weight of 152.19 g/mol.
科学研究应用
金属有机框架合成
1,4-亚苯撑双(亚甲基)四(膦酸)已被研究作为一种分子构件,用于创建具有镧系元素(La、Nd、Gd、Dy)的配位框架。该化合物导致发现了 14 种新的镧系元素膦酸盐,分为三种结构类型,为金属有机框架合成的发展做出了贡献 (Plabst & Bein, 2009)。
聚合物和网络形成
对亚苯撑衍生物的介晶和分子取向的研究表明,甲基会影响单体的转变温度和热力学参数。这对形成高度取向和密集交联的聚合物网络具有影响,这在材料科学和工程学中具有重要意义 (Broer, Hikmet, & Challa, 1989)。
聚氨酯合成
1,4-亚苯撑二异氰酸酯与 (R)-1,1'-联(2-萘酚)的反应导致形成线性聚氨酯和环状化合物,包括环二聚体和环三聚体。所得到的聚合物被认为具有 π 堆积的 2/1 螺旋构象,这一发现拓宽了我们对聚合物结构和应用的理解 (Gudeangadi, Sakamoto, Shichibu, Konishi, & Nakano, 2015)。
液晶聚氨酯性能
1,4-双(对羟基苯甲酸酯)亚苯撑,一种衍生物,被用于合成新型液晶聚氨酯。这些聚氨酯表现出热致液晶性质,这对于显示技术和先进材料的应用非常重要 (Hao-bo, Zhang Yunfeng, & Xinguo Zheng, 2006)。
光致发光聚氨酯
当氰基取代的低聚(对亚苯撑乙烯基)分子被掺入热塑性聚氨酯中时,由于其光致发光光谱随着施加应变而改变,显示出作为内置变形传感器的潜力。这对智能材料和传感技术具有影响 (Crenshaw & Weder, 2006)。
属性
IUPAC Name |
[2-(hydroxymethyl)-4-methylphenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7-2-3-8(5-10)9(4-7)6-11/h2-4,10-11H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTQMBVYEGXAQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623769 | |
| Record name | (4-Methyl-1,2-phenylene)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-1,2-phenylene)dimethanol | |
CAS RN |
90534-49-9 | |
| Record name | (4-Methyl-1,2-phenylene)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

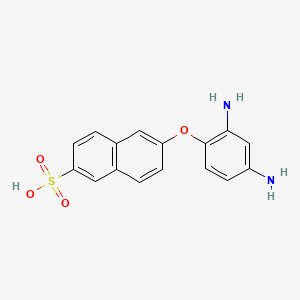
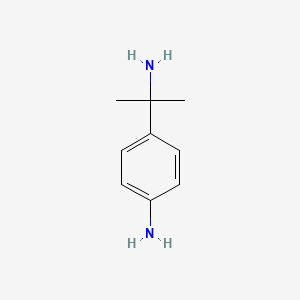
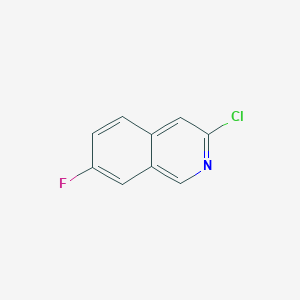
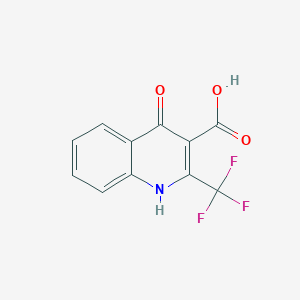
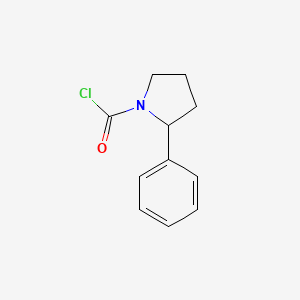
![6-Methyltetrazolo[1,5-b]pyridazine](/img/structure/B1612879.png)
![(Z)-N-(3-Aminopropyl)-N'-[3-(9-octadecenylamino)propyl]propane-1,3-diamine](/img/structure/B1612881.png)
